molecular formula C13H10O3 B070583 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 171047-01-1

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B070583
CAS No.: 171047-01-1
M. Wt: 214.22 g/mol
InChI Key: CTFCUBMVYRSJLK-UHFFFAOYSA-N
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Description

3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds consist of two benzene rings connected by a single bond. The presence of a hydroxyl group at the 3’ position and a carboxylic acid group at the 3 position makes this compound particularly interesting for various chemical and biological applications.

Mechanism of Action

Target of Action

3-(3-Hydroxyphenyl)benzoic Acid, also known as 3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid, is a type of phenolic acid, which are important natural phenolic compounds present in high concentrations in various foods .

Mode of Action

Phenolic acids are known to exert their effects through various mechanisms, such as scavenging free radicals, chelating metal ions, and modulating enzymatic activities . They can interact with their targets and cause changes in cellular functions, leading to their wide range of biological activities .

Biochemical Pathways

The biosynthesis of simple phenolic acids like 3-(3-Hydroxyphenyl)benzoic Acid in plants is derived from cinnamic acid, which occurs with the participation of shikimate and phenylpropanoid pathways . Four intermediates of the shikimate pathway are used in the synthesis of benzoic acids, namely 3-dehydroquinate, 3-dehydroshikimate, shikimate, and chorismate . In all cases, the carboxyl group of these intermediates is retained in the benzoic acid formed .

Pharmacokinetics

It is known that the bioavailability of phenolic acids depends on their presence in food matrices, which is also affected by food processing . They undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds .

Result of Action

Phenolic acids are known to exert a wide range of biological activities, including antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of 3-(3-Hydroxyphenyl)benzoic Acid can be influenced by various environmental factors. For instance, the bioavailability and metabolism of phenolic acids can be affected by factors such as diet, gut microbiota, and individual genetic variations

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst. This method is known for its efficiency and high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and cost-effectiveness. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the hydroxyl group at the 3’ position and the carboxylic acid group at the 3 position provide unique reactivity and binding characteristics compared to other biphenyl derivatives .

Properties

IUPAC Name

3-(3-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFCUBMVYRSJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374731
Record name 3'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171047-01-1
Record name 3'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171047-01-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 3'-methoxy-3-biphenylcarboxylic acid (4.1 g) and DL-methionine (26.7 g) in methanesulfonic acid (116 ml) was stirred at room temperature for 22 hours, diluted with water, and extracted three times with diethyl ether. The extracts were combined, washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was crystallized from n-hexane to afford 3'-hydroxy-3-biphenylcarboxylic acid (3.59 g) as a colorless powder.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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